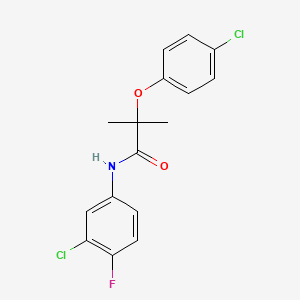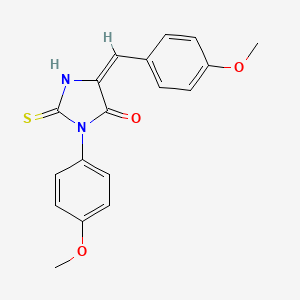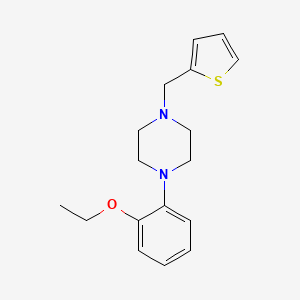
4-(methoxycarbonyl)benzyl 2-pyrazinecarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
- Reaction of Ethyl γ-Bromo-β-Methoxycrotonate with Carbonyl Compounds : Ethyl β-methoxycrotonate reacts with substituted carbonyl compounds in benzene to yield 4-methoxy-6-substituted-5,6-dihydro-2H-pyran-2-ones. This reaction pathway is significant in the synthesis of related compounds, which can be linked to the synthesis of 4-(methoxycarbonyl)benzyl 2-pyrazinecarboxylate (Shandala et al., 1984).
Molecular Structure Analysis
- Molecular Structure of Related Compounds : The molecular structure of compounds similar to 4-(methoxycarbonyl)benzyl 2-pyrazinecarboxylate, such as 4-benzoyl-5-phenyl-1-p-methoxyphenyl-1H-pyrazole-3-carboxylic acid, has been extensively studied. These studies include characterization by IR, NMR, and X-ray diffraction, providing insights into the molecular geometry and electronic structure that are relevant to understanding 4-(methoxycarbonyl)benzyl 2-pyrazinecarboxylate (Demir et al., 2010).
Chemical Reactions and Properties
- Reactivity with Aromatic Aldehydes : The compound demonstrates significant reactivity when combined with aromatic aldehydes and cyclic 1,3-diketones, leading to the formation of substituted 2-aminobenzo[b]pyrans. This reactivity is critical in understanding its chemical behavior (Shestopalov et al., 2003).
Physical Properties Analysis
- Liquid-Crystalline Materials Based on Related Compounds : Studies on liquid-crystalline materials based on compounds structurally similar to 4-(methoxycarbonyl)benzyl 2-pyrazinecarboxylate, such as rhodium carboxylate coordination polymers, provide insights into the physical properties like melting transition temperatures and mesomorphic behavior (Rusjan et al., 2002).
Mechanism of Action
Target of Action
Pyrazinecarboxylic acid and its derivatives, which include this compound, are known to show biological properties such as antimicrobial and antifungal activities .
Mode of Action
It’s worth noting that pyrazine derivatives have been found to exhibit a wide variety of pharmacological effects, including antibacterial activities
Biochemical Pathways
Pyrazine derivatives are known to play diverse roles in living organisms, indicating that they may interact with multiple biochemical pathways .
Result of Action
Given the known biological properties of pyrazinecarboxylic acid and its derivatives, it can be inferred that this compound may have antimicrobial and antifungal effects .
properties
IUPAC Name |
(4-methoxycarbonylphenyl)methyl pyrazine-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O4/c1-19-13(17)11-4-2-10(3-5-11)9-20-14(18)12-8-15-6-7-16-12/h2-8H,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBDCPQNLDKLXEI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)COC(=O)C2=NC=CN=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

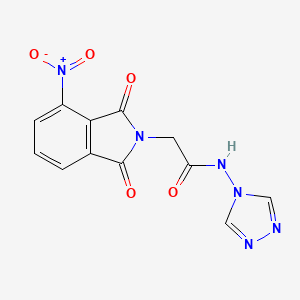
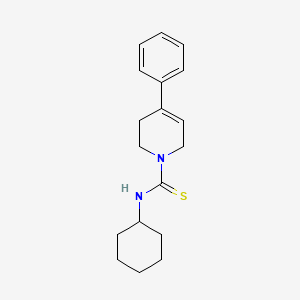
![N-[3-(acetylamino)phenyl]-3,4,5-trimethoxybenzamide](/img/structure/B5869644.png)
![N-ethyl-N-[(2-hydroxy-3-quinolinyl)methyl]acetamide](/img/structure/B5869646.png)
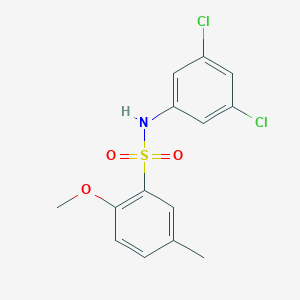

![4-{[3-(1,3-benzoxazol-2-yl)phenyl]amino}-4-oxobutanoic acid](/img/structure/B5869650.png)
![N-[2-(methylthio)phenyl]-2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5869665.png)
![N-[4-(aminosulfonyl)benzyl]-3-methyl-2-nitrobenzamide](/img/structure/B5869673.png)
![N-(4-methyl-1,3-thiazol-2-yl)-2-[(1-phenyl-1H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5869691.png)
![3-[5-(phenoxymethyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5869695.png)
